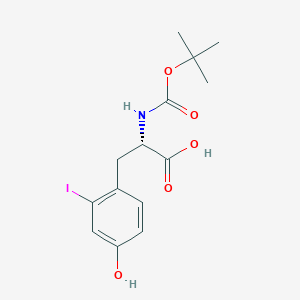
Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a derivative of L-Tyrosine, an aromatic amino acid. This compound is characterized by the presence of an iodine atom and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the following steps:
Protection of the Amino Group: The amino group of L-Tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alcohols.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group, often in the presence of a scavenger like water or anisole.
Major Products
Applications De Recherche Scientifique
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: The compound is employed in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can be compared with other similar compounds:
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2,3-dimethoxy-O-methyl-: This compound has additional methoxy groups, which may alter its reactivity and applications.
N-[(1,1-dimethylethoxy)carbonyl]-L-Tyrosine: This derivative lacks the iodine atom, making it less reactive in certain substitution reactions.
Conclusion
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C14H18INO5 |
|---|---|
Poids moléculaire |
407.20 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Clé InChI |
GROOJSTWKMXNKN-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


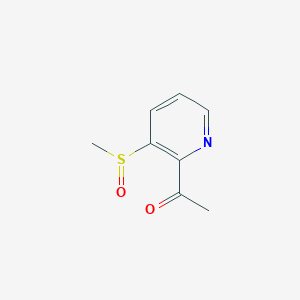
![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
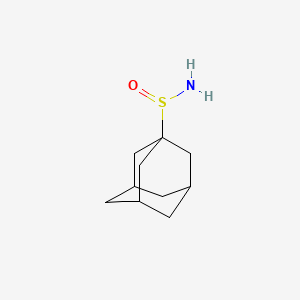
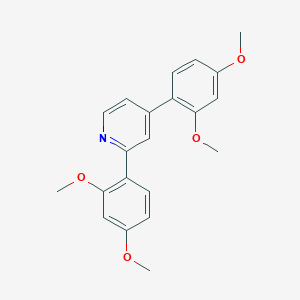
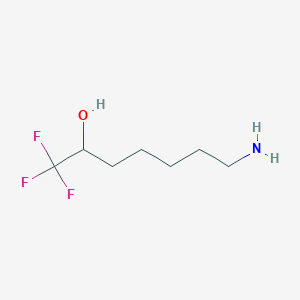
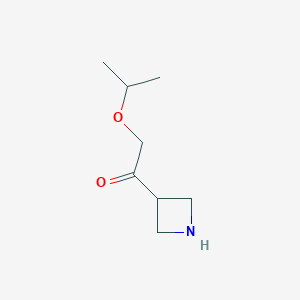
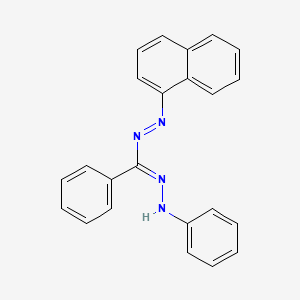
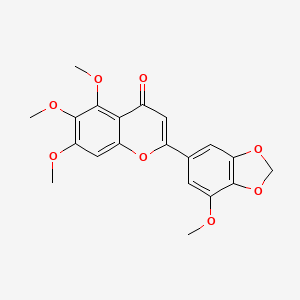
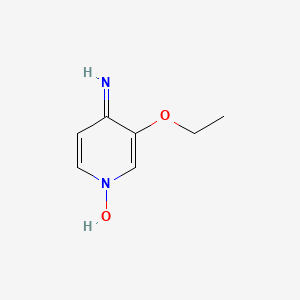
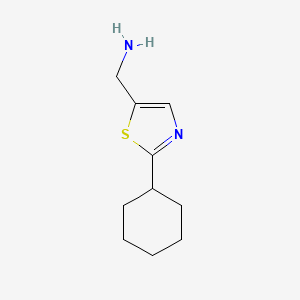
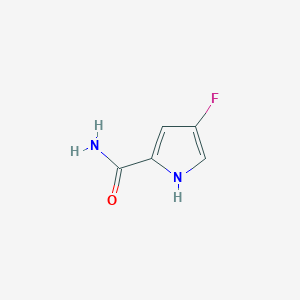
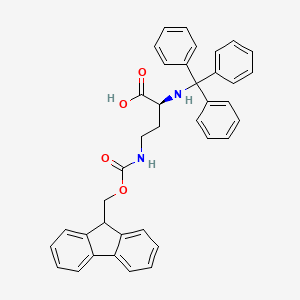
![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
